3-Bromo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole hydrochloride
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Overview
Description
3-Bromo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole hydrochloride is a heterocyclic compound that features a unique combination of bromine, nitrogen, and oxygen atoms within its structure. This compound is part of the isoxazole family, which is known for its diverse biological activities and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a brominated precursor with a nitrogen-containing compound, followed by cyclization to form the isoxazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as bromination, cyclization, and purification through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bromine atom or other parts of the molecule.
Substitution: The bromine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized isoxazole compounds .
Scientific Research Applications
3-Bromo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4,5,6,6a-Tetrahydro-3aH-pyrrolo[3,4-d]isoxazole: Lacks the bromine atom, resulting in different reactivity and biological activity.
3-Bromo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole: Similar structure but without the hydrochloride salt form, affecting its solubility and stability.
Uniqueness
3-Bromo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole hydrochloride is unique due to its specific combination of bromine and isoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-bromo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d][1,2]oxazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2O.ClH/c6-5-3-1-7-2-4(3)9-8-5;/h3-4,7H,1-2H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQDTBYYWFNIEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1)ON=C2Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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